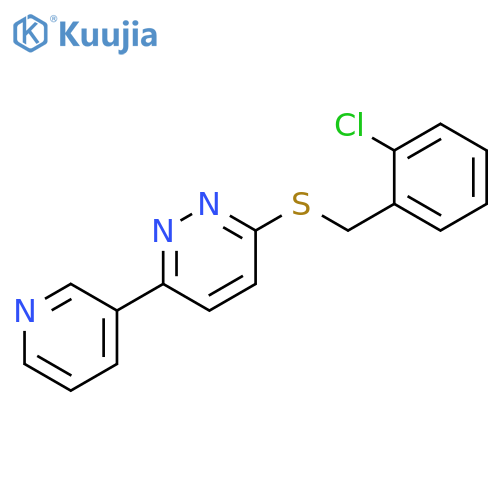Cas no 923061-40-9 (3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine)

923061-40-9 structure
商品名:3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine
CAS番号:923061-40-9
MF:C16H12ClN3S
メガワット:313.804580688477
CID:5505652
3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- Pyridazine, 3-[[(2-chlorophenyl)methyl]thio]-6-(3-pyridinyl)-
- 3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine
-
- インチ: 1S/C16H12ClN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2
- InChIKey: JBJOOKAHOYMBSJ-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC=C2Cl)=NN=C(C2=CC=CN=C2)C=C1
3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2788-0051-2μmol |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-10μmol |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-20μmol |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-4mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-5μmol |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-1mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-10mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-100mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-15mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2788-0051-25mg |
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine |
923061-40-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
923061-40-9 (3-{(2-chlorophenyl)methylsulfanyl}-6-(pyridin-3-yl)pyridazine) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
